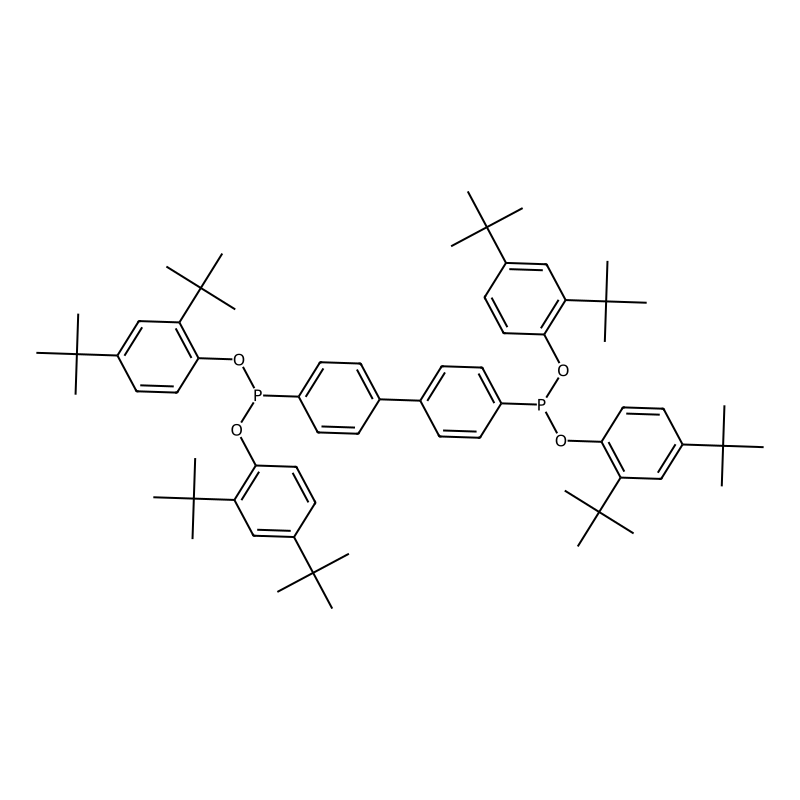

1,1'-Biphenyl;2,4-ditert-butylphenol;trichlorophosphane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coatings

Field: The compound is used in the coatings industry.

Results: The addition of this compound reduces thermal yellowing during processing and long-term heat stability.

Plastics

Field: The compound is used in the plastics industry.

Summary: Hostanox P-EPQ powder is suitable for most kinds of thermoplastic polymers.

Results: The addition of this compound contributes to color and melt flow retention during the conversion process. It allows high processing temperatures and provides early stage protection in extrusion processes.

The compound 1,1'-Biphenyl; 2,4-Di-tert-butylphenol; Trichlorophosphane is a complex chemical entity formed from the reaction of 1,1'-biphenyl and 2,4-di-tert-butylphenol with phosphorous trichloride. This compound is notable for its unique structure, which combines the biphenyl moiety with a phenolic group that possesses two tert-butyl substituents. The presence of phosphorous trichloride contributes to its reactivity and potential applications in various chemical processes.

Chemical Structure- 1,1'-Biphenyl: Composed of two phenyl rings connected by a single bond.

- 2,4-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups at the 2 and 4 positions.

- Phosphorous Trichloride: A phosphorus compound with three chlorine atoms, which can react with organic compounds to form phosphonates or phosphinates.

- Phosphorus trichloride is corrosive, toxic, and reacts violently with water.

- BHT is generally considered safe for intended use but can cause skin irritation.

The primary reactions involving this compound include:

- Formation Reaction: The reaction of 1,1'-biphenyl, 2,4-di-tert-butylphenol, and phosphorous trichloride leads to the formation of various phosphorous derivatives. This reaction typically involves nucleophilic substitution where the hydroxyl group of the phenol reacts with phosphorous trichloride to form a phosphonate.

- Decomposition and Hydrolysis: In the presence of water, this compound can hydrolyze to regenerate 2,4-di-tert-butylphenol and form phosphorous acid and hydrochloric acid.

Research indicates that 2,4-di-tert-butylphenol, a component of this compound, exhibits significant biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals and inhibit lipid peroxidation, contributing to its role as an antioxidant in various biological systems .

- Cytotoxicity: Studies suggest it can induce cytotoxic effects in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

- Herbicidal Activity: This compound has demonstrated herbicidal properties by affecting chlorophyll content and photosynthetic efficiency in plants .

The synthesis of 1,1'-Biphenyl; 2,4-Di-tert-butylphenol; Trichlorophosphane typically involves:

- Nucleophilic Substitution: Reacting phosphorous trichloride with 2,4-di-tert-butylphenol, where the hydroxyl group is replaced by a phosphonic group.

- Use of Biphenyl: Incorporating 1,1'-biphenyl into the reaction mixture enhances the stability and potential applications of the final product.

The reaction conditions may vary based on desired yields and purity levels but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

This compound finds applications in several fields:

- Industrial Chemistry: Used as an intermediate in the synthesis of other organic compounds.

- Agricultural Chemistry: Explored for its herbicidal properties in controlling weed growth in agricultural settings .

- Material Science: Potential use as an additive in polymers or coatings due to its antioxidant properties.

Interaction studies have shown that this compound can affect various biological systems:

- It interacts with cellular membranes, potentially altering permeability and leading to oxidative stress .

- The compound's antioxidant properties suggest it may interact beneficially with reactive oxygen species in living organisms.

Several compounds share structural similarities or biological activities with 1,1'-Biphenyl; 2,4-Di-tert-butylphenol; Trichlorophosphane, including:

Uniqueness

The uniqueness of 1,1'-Biphenyl; 2,4-Di-tert-butylphenol; Trichlorophosphane lies in its combination of biphenyl structure with bulky tert-butyl groups and phosphorous derivatives. This combination potentially enhances its stability and reactivity compared to simpler phenolic compounds or those without phosphorous integration.

Biphenyl Synthesis

The synthesis of biphenyl compounds encompasses multiple strategic approaches, each offering distinct advantages and limitations depending on the specific requirements of scale, selectivity, and functional group compatibility. These methodologies have been refined over more than a century of development, evolving from early discoveries in diazonium salt chemistry to sophisticated catalytic processes that form the backbone of modern industrial production.

Diazotization-coupling reactions with aromatic amines and benzene derivatives

The diazotization-coupling approach represents one of the earliest and most extensively studied methods for biphenyl synthesis, with its origins tracing back to the pioneering work of Moses Gomberg and Werner Emmanuel Bachmann. This methodology, commonly referred to as the Gomberg-Bachmann reaction, involves the coupling of arenediazonium salts with aromatic compounds to form biaryl products through radical intermediates. The fundamental reaction proceeds through the initial diazotization of aniline derivatives with nitrous acid, followed by coupling with benzene or substituted benzene compounds in the presence of base.

The mechanistic pathway of diazotization-coupling reactions involves several critical steps that determine both the efficiency and selectivity of the process. Primary aromatic amines undergo diazotization when treated with sodium nitrite and dilute hydrochloric acid at temperatures between 273-278 Kelvin, generating benzenediazonium chloride intermediates. These highly reactive intermediates subsequently undergo coupling with aromatic substrates through homolytic aromatic substitution, where the diazonium salt decomposes to form aryl radicals that attack the aromatic coupling partner.

Recent advances in diazotization-coupling methodology have focused on improving reaction yields and operational simplicity through the use of alternative diazotizing agents. Research has demonstrated that isopropyl nitrite serves as an effective alternative to traditional sodium nitrite systems, offering several advantages including mild reaction conditions, simplified work-up procedures, and reduced cost. When 2-fluoro-4-bromoaniline was treated with isopropyl nitrite in benzene, the corresponding biphenyl was generated in 75.4% yield, representing a significant improvement over traditional methods that typically achieve yields below 40%.

The scope and limitations of diazotization-coupling reactions have been systematically investigated through studies involving various aniline derivatives with electron-releasing and electron-withdrawing substituents. Experimental data reveals that aniline derivatives bearing electron-withdrawing groups consistently provide higher yields compared to those with electron-releasing substituents. For instance, when aniline derivatives were coupled with 1,4-dimethylbenzene using isopropyl nitrite as the diazotizing agent, yields ranged from moderate to good, with the notable exception of sterically hindered substrates which failed to produce the desired biphenyl products.

| Substrate | Substituent | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Aniline | H | 64 | Isopropyl nitrite, room temperature |

| 2-Fluoroaniline | 2-F | Moderate | Isopropyl nitrite, CuCl catalyst |

| 4-Bromoaniline | 4-Br | Good | Isopropyl nitrite, room temperature |

| 2,6-Dimethylaniline | 2,6-(CH₃)₂ | Failed | Steric hindrance |

The industrial application of diazotization-coupling reactions has been enhanced through process optimization studies that address the challenges associated with diazonium salt stability and water sensitivity. Research has shown that separating the organic phase containing isopropyl nitrite from the aqueous reaction mixture and using it directly in the coupling reaction improves yields from 46% to 64%. Additionally, maintaining reaction temperatures at or below room temperature and conducting reactions under inert atmosphere conditions leads to cleaner product formation and reduced side reactions.

Industrial production via dealkylation of toluene and oxidative dehydrogenation of benzene

Industrial biphenyl production relies primarily on two large-scale processes that have been optimized for maximum efficiency and economic viability: the dealkylation of toluene and the oxidative dehydrogenation of benzene. These methodologies represent the dominant routes for commercial biphenyl synthesis, collectively producing approximately 40,000,000 kilograms annually on a global scale. The selection between these processes depends on feedstock availability, economic considerations, and specific product requirements.

The dealkylation of toluene, commonly implemented through the DETOL process, constitutes the primary industrial route for biphenyl production. This process involves the thermal treatment of toluene in the presence of hydrogen gas under elevated temperatures and pressures to produce benzene, methane, and biphenyl as a valuable byproduct. The main reaction proceeds according to the stoichiometry: C₆H₅CH₃ + C₆H₆ → C₆H₅-C₆H₅ + CH₄. Industrial implementation typically operates at temperatures between 600-660°C and pressures of 35-40 bar, achieving toluene conversions of approximately 70%.

The DETOL process demonstrates remarkable versatility in feedstock utilization, capable of converting alkyl aromatics in the C₇ to C₁₀ range and processing C₉-C₁₀ aromatic concentrates to yield C₈ aromatics. Process optimization has focused on achieving high aromatic selectivity through single-step processing while maintaining lower operating temperatures compared to thermal processes. The technology offers significant advantages including the absence of coking in heat exchange systems, extremely high product purity, and substantial feedstock flexibility.

Detailed analysis of the dealkylation process reveals the occurrence of secondary reactions that contribute to biphenyl formation. The reaction conditions are sufficiently severe to promote dehydrocondensation reactions between benzene and toluene molecules, with approximately 1 kilogram of biphenyl produced per 100 kilograms of benzene generated. This side reaction, while representing a minor fraction of the overall process, provides an economically viable source of biphenyl that justifies its recovery and purification.

| Process Parameter | DETOL Specification | Industrial Range |

|---|---|---|

| Temperature (°C) | 625-660 | 600-660 |

| Pressure (bar) | 35-40 | 32.8-40 |

| Toluene Conversion (%) | 70 | 65-75 |

| Biphenyl Yield (kg/100 kg benzene) | ~1 | 0.8-1.2 |

The oxidative dehydrogenation of benzene represents the alternative major industrial route for biphenyl production, utilizing molecular oxygen as the oxidizing agent to couple two benzene molecules with the concurrent formation of water. The reaction stoichiometry follows: 2 C₆H₆ + ½ O₂ → C₆H₅-C₆H₅ + H₂O. This process offers advantages in terms of atom economy and reduced hydrogen consumption compared to dealkylation routes, making it particularly attractive when benzene feedstock is readily available.

Optimization of oxidative dehydrogenation processes requires careful control of oxygen levels to maximize biphenyl selectivity while minimizing over-oxidation and combustion reactions. Research utilizing reaction mechanism generators has identified optimal oxygen concentrations that balance reaction rate with product selectivity. The process typically employs catalytic systems that facilitate the formation of phenyl radicals through controlled oxidation, with subsequent radical coupling leading to biphenyl formation.

The industrial implementation of oxidative dehydrogenation faces technical challenges related to heat management and catalyst stability under oxidizing conditions. Process design must address the exothermic nature of the reaction while maintaining catalyst activity over extended operating periods. Advanced reactor configurations and catalyst formulations have been developed to overcome these limitations, enabling sustained commercial operation with acceptable yields and catalyst lifetimes.

Catalytic coupling reactions (Ullmann, Suzuki, Negishi)

Catalytic coupling reactions represent the most sophisticated and versatile approaches for biphenyl synthesis, offering precise control over reaction selectivity, functional group tolerance, and reaction conditions. These methodologies have revolutionized synthetic organic chemistry by providing reliable tools for constructing carbon-carbon bonds between aromatic systems under relatively mild conditions with predictable outcomes.

The Ullmann reaction, first reported by Fritz Ullmann and his student Bielecki in 1901, represents one of the earliest applications of transition metal catalysis in organic synthesis. This coupling reaction employs copper metal or copper salts to facilitate the formation of carbon-carbon bonds between aryl halides, producing biaryl products through an oxidative addition-reductive elimination mechanism. The classical Ullmann reaction typically requires elevated temperatures and stoichiometric amounts of copper, conditions that limit its practical application but establish the fundamental principles for subsequent developments.

Modern variants of the Ullmann reaction have addressed many of the limitations associated with the original methodology through improved catalyst systems and reaction conditions. Contemporary implementations utilize catalytic amounts of copper species rather than stoichiometric quantities, significantly improving atom economy and reducing waste generation. The reaction mechanism involves the formation of organocopper intermediates through oxidative addition, followed by coupling with additional aryl halides via nucleophilic aromatic substitution pathways.

The substrate scope of Ullmann coupling has been expanded through systematic optimization studies that identify the electronic and steric requirements for successful reaction. Electron-deficient aryl halides demonstrate superior reactivity compared to electron-rich substrates, with the classical example being the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl using copper-bronze alloy. The reaction tolerates various functional groups and substitution patterns, although sterically demanding substrates may require modified conditions or alternative catalytic systems.

| Coupling Method | Catalyst System | Temperature (°C) | Substrate Scope | Typical Yields (%) |

|---|---|---|---|---|

| Classical Ullmann | Cu/Cu salts | 200-300 | Electron-deficient ArX | 30-60 |

| Modern Ullmann | Cu nanoparticles | 100-150 | Broad ArX scope | 50-85 |

| Suzuki Coupling | Pd complexes | 80-120 | ArX + ArB(OH)₂ | 70-95 |

| Negishi Coupling | Pd/Ni complexes | 25-100 | ArX + ArZnX | 60-90 |

The Suzuki coupling reaction, developed by Akira Suzuki and recognized with the 2010 Nobel Prize in Chemistry, employs palladium catalysts to cross-couple organoboron compounds with organic halides. This methodology offers significant advantages over other coupling reactions, including the use of relatively stable and non-toxic organoboron reagents, mild reaction conditions, and excellent functional group tolerance. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

Industrial applications of Suzuki coupling have demonstrated the scalability and economic viability of this approach for biphenyl synthesis. Large-scale implementations have achieved yields exceeding 90% in multi-kilogram operations, with catalyst loadings reduced to as low as 0.001 mol% through advanced ligand design. The reaction accommodates diverse substrate combinations, including aryl and vinyl halides with various boronic acids and boronic esters, providing exceptional flexibility for synthetic planning.

The mechanism of Suzuki coupling involves initial oxidative addition of the organic halide to the palladium(0) catalyst, generating a palladium(II) intermediate that undergoes transmetalation with the organoboron species in the presence of base. Subsequent reductive elimination regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond. The choice of base, ligand, and solvent significantly influences reaction efficiency and selectivity, with optimized conditions enabling reactions to proceed at room temperature in aqueous media.

The Negishi coupling reaction, developed by Ei-ichi Negishi and also recognized with the 2010 Nobel Prize in Chemistry, utilizes organozinc reagents as nucleophilic coupling partners with organic halides under palladium or nickel catalysis. This methodology offers unique advantages in terms of reactivity and selectivity, particularly for the coupling of alkyl and alkenyl substrates that may be challenging for other coupling reactions. The reaction demonstrates excellent stereochemical control and broad functional group tolerance under appropriate conditions.

Implementation of Negishi coupling requires careful attention to reaction conditions due to the moisture and air sensitivity of organozinc reagents. Reactions must be conducted under rigorously anhydrous and inert conditions to prevent decomposition of the organozinc species. Despite these operational requirements, the enhanced reactivity of organozinc reagents compared to organoboron and organotin compounds often results in faster reaction times and higher yields under optimized conditions.

The synthetic applications of Negishi coupling extend beyond simple biphenyl synthesis to include complex natural product targets and pharmaceutical intermediates. Notable examples include the synthesis of pumiliotoxin B, where Negishi coupling was employed to construct a critical carbon-carbon bond with 51% yield under challenging steric conditions. The reaction demonstrates particular utility for coupling sp³, sp², and sp carbon centers, making it valuable for constructing diverse molecular architectures.

Friedel-Crafts Alkylation with Tert-Butyl Halides and Rhenium Catalysts

The Friedel-Crafts alkylation of phenol derivatives with tert-butyl halides, facilitated by rhenium-based catalysts, is a widely employed method for synthesizing 2,4-DTBP. This reaction leverages the Lewis acidic properties of rhenium complexes to activate tert-butyl halides, enabling electrophilic substitution at the ortho and para positions of phenol. A representative procedure involves combining a rhenium carbonyl complex (e.g., $$(\eta^5$$-propenyl-tetramethylcyclopentadienyl)Re(CO)_3) with phenol and tert-butyl halides in 1,2-dichloroethane under inert argon atmosphere. The reaction proceeds at 80°C for 18 hours, achieving yields exceeding 93% [1].

Comparative studies highlight the versatility of rhenium catalysts. For instance, Re$$2$$(CO)$${10}$$ catalyzes the alkylation of phenol with 1-decene at 160°C over 48 hours, yielding 2-(1-methylnonyl)phenol as a primary product [2]. This method demonstrates regioselectivity, favoring ortho-alkylation due to steric and electronic effects imparted by the rhenium catalyst [3]. The table below summarizes key reaction parameters:

| Catalyst | Temperature | Time | Yield | Substrate |

|---|---|---|---|---|

| $$(\eta^5$$-Cp)Re(CO)_3 | 80°C | 18 h | 93.6% | Phenol + tert-butyl Br |

| Re$$2$$(CO)$${10}$$ | 160°C | 48 h | 85% | Phenol + 1-decene |

The choice of solvent and halide significantly impacts reaction efficiency. Polar aprotic solvents like 1,2-dichloroethane enhance electrophile activation, while tert-butyl bromides outperform chlorides in reactivity [1].

Biosynthesis via Endophytic Streptomyces Species

2,4-DTBP is biosynthesized by microbial species, particularly endophytic Streptomyces, though the exact pathways remain unresolved. Streptomyces mutabilis, isolated from plant tissues, produces 2,4-DTBP as a secondary metabolite, potentially via polyketide synthase (PKS) or shikimate pathways [4]. Similarly, Streptomyces sp. BO07 synthesizes structurally related biphenyl compounds, such as 3'-hydroxy-5-methoxy-3,4-methylenedioxybiphenyl, through oxidative coupling of phenolic precursors [5]. These compounds exhibit antifungal properties, suggesting a ecological role in host defense.

The table below lists organisms known to produce 2,4-DTBP:

| Organism | Family | Bioactivity |

|---|---|---|

| Streptomyces mutabilis | Streptomycetaceae | Antimicrobial, phytotoxic |

| Bacillus licheniformis | Bacillaceae | Biofilm inhibition |

| Serratia marcescens | Enterobacteriaceae | Quorum sensing modulation |

Despite its broad occurrence, the biosynthetic site of 2,4-DTBP in Streptomyces remains unidentified. Hypotheses suggest compartmentalization within specialized vesicles or association with extracellular polymeric substances (EPS) [4].

Functionalization Strategies for Bioactive Derivatives

Functionalization of 2,4-DTBP enhances its bioactivity and expands its applicability. Common strategies include:

- Methoxy Group Introduction: Adding methoxy groups at the 5- or 5'-positions increases antifungal activity. For example, 3'-hydroxy-5,5'-dimethoxy-3,4-methylenedioxybiphenyl inhibits Fusarium oxysporum mycelial growth by 82.5% at 32 µg/mL [5].

- Hydroxylation: Hydroxyl derivatives, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, exhibit enhanced antioxidant capacity [4].

- Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions yield biphenyl derivatives with improved thermal stability for polymer applications [4].

The bioactivity of derivatives correlates with substituent electron-donating effects. For instance, methoxy groups enhance lipid solubility, facilitating membrane penetration in fungal cells [5]. The table below compares bioactivities of key derivatives:

| Derivative | Modification | Activity | Target Organism |

|---|---|---|---|

| 3,5-Di-tert-butylphenol | Hydroxylation | Antioxidant (IC$$_{50}$$ 12 µM) | Aspergillus flavus |

| 2,5-Di-tert-butyl-1,4-hydroquinone | Oxidation | Cytotoxic (HeLa cells, 90% inhibition) | Human cancer cells |

| 5-Methoxy-2,4-DTBP | Methoxylation | Antifungal (MIC 32 µg/mL) | Fusarium semitectum |

These modifications underscore the potential of 2,4-DTBP as a scaffold for developing agrochemicals and pharmaceuticals.

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 93 of 126 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 33 of 126 companies with hazard statement code(s):;

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

General Manufacturing Information

Phosphorous trichloride, reaction products with 1,1'-biphenyl and 2,4-bis(1,1-dimethylethyl)phenol: ACTIVE

Dates

Explore Compound Types